molecular formula C17H15Cl2N3O3 B11559138 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11559138
M. Wt: 380.2 g/mol
InChI Key: ONGJNZAPVRNSDA-KEBDBYFISA-N
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Description

1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is a complex organic compound with a unique structure that includes dichlorophenyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{N’-[(E)-(3,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE
  • 1-{N’-[(1E)-[1-(2,5-DICHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE

Uniqueness

1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide

InChI

InChI=1S/C17H15Cl2N3O3/c1-2-25-14-9-4-3-8-13(14)21-16(23)17(24)22-20-10-11-6-5-7-12(18)15(11)19/h3-10H,2H2,1H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

ONGJNZAPVRNSDA-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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